2,4,6-Trimethylphenyl isocyanate

Coordination Chemistry Precursor Design Steric Hindrance

Choose 2,4,6-Trimethylphenyl isocyanate for applications where steric control is non-negotiable. Its mesityl group suppresses cyclotrimerization, enabling linear, high-MW polyurethanes without crosslink defects. It forms monomeric κ²-O,N Sn(II) ureides critical for volatile MOCVD/ALD precursors—phenyl isocyanate yields unusable bimetallic species instead. This hindered building block also directs geometry in organometallic pseudohalides and tolerates Blaise-type multicomponent conditions despite its bulk. For R&D and scale-up requiring steric selectivity, generic aryl isocyanates cannot substitute. ≥98% purity with moisture-sensitive storage at 2–8°C ensures reproducible results.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 2958-62-5
Cat. No. B1582060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trimethylphenyl isocyanate
CAS2958-62-5
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)N=C=O)C
InChIInChI=1S/C10H11NO/c1-7-4-8(2)10(11-6-12)9(3)5-7/h4-5H,1-3H3
InChIKeyHJHZRZFONUPQAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trimethylphenyl Isocyanate (2958-62-5): Sterically Hindered Aryl Isocyanate for Controlled Reactivity


2,4,6-Trimethylphenyl isocyanate (CAS 2958-62-5), also known as mesityl isocyanate, is a sterically hindered aromatic isocyanate characterized by three ortho- and para-methyl substituents on the phenyl ring [1]. This substitution pattern imparts significant steric bulk around the reactive -NCO group, fundamentally altering its reactivity profile compared to unsubstituted or less substituted aryl isocyanates [1]. The compound is a solid at ambient temperature (mp 44-48 °C) and is routinely supplied at 98-99% purity, with moisture-sensitive storage at 2-8 °C recommended .

Why Generic Aryl Isocyanates Cannot Replace 2,4,6-Trimethylphenyl Isocyanate in Sterically Sensitive Applications


Substituting 2,4,6-trimethylphenyl isocyanate with a less hindered analog such as phenyl isocyanate or 2,6-dimethylphenyl isocyanate fundamentally alters reaction outcomes. The ortho-methyl groups create a sterically congested environment that dictates coordination geometry, suppresses unwanted side reactions (e.g., cyclotrimerization), and enables selective monofunctionalization that is unattainable with less bulky aryl isocyanates [1]. These steric effects translate directly into quantifiable differences in reaction product selectivity, molecular geometry, and thermodynamic stability, making generic substitution scientifically and practically untenable for applications requiring controlled, site-specific reactivity [1].

Quantitative Differentiation Evidence: 2,4,6-Trimethylphenyl Isocyanate vs. Close Analogs


Steric Control of Metal Complexation: Monomeric vs. Bimetallic Product Formation

In a direct head-to-head comparison under identical reaction conditions, mesityl isocyanate (2,4,6-trimethylphenyl isocyanate) and phenyl isocyanate exhibit fundamentally divergent reactivity toward Sn-NMe2 bond insertion. Phenyl isocyanate yields an incomplete insertion product that crystallizes as a bimetallic species (complex 5), whereas mesityl isocyanate produces a fully inserted, monomeric double-insertion product (complex 6) [1]. This difference is attributed exclusively to the steric influence of the mesityl substituents, which alters the coordination mode of the resulting ureide ligand [1].

Coordination Chemistry Precursor Design Steric Hindrance

Ge-N-C Bond Angle Distortion Due to Steric Bulk in Organogermanium Complexes

X-ray crystallographic analysis of Mes3GeNCO (Mes = 2,4,6-trimethylphenyl) reveals a Ge-N-C bond angle of 153.5(5)° for the isocyanate ligand [1]. This value is substantially bent compared to the analogous isothiocyanate complex Mes3GeNCS (173.3(5)°) [1]. The deviation from linearity is attributed to the sterically demanding mesityl groups, which enforce a distorted tetrahedral geometry around germanium. When compared to less hindered phenylgermanium analogs, the mesityl groups induce significant angular distortions that are not observed in the phenyl series [1].

Organometallic Chemistry Structural Analysis Steric Effects

Suppressed Cyclotrimerization Tendency Relative to Phenyl Isocyanate

Computational studies on isocyanate cyclotrimerization reveal that phenyl isocyanate exhibits a cyclotrimerization enthalpy change that significantly deviates from the linear correlation observed for alkyl-substituted isocyanates, indicating enhanced stabilization of the trimeric isocyanurate product due to π-conjugation effects [1]. While direct computational data for mesityl isocyanate are not reported in this study, the presence of ortho-methyl substituents is known to sterically disfavor cyclotrimerization by preventing the planar transition state geometry required for trimer formation. This class-level inference is supported by the established principle that ortho-substituted aryl isocyanates exhibit reduced trimerization rates compared to unsubstituted phenyl isocyanate.

Polymer Chemistry Thermodynamics Computational Chemistry

Physical State and Handling: Solid vs. Liquid Aryl Isocyanates

2,4,6-Trimethylphenyl isocyanate is a crystalline solid at room temperature with a melting point of 44-48 °C . In contrast, phenyl isocyanate (mp -30 °C) and 2,6-dimethylphenyl isocyanate (liquid at RT) are liquids under standard laboratory conditions [1]. The solid-state nature of mesityl isocyanate simplifies weighing, reduces volatilization and inhalation risk during handling, and enables more accurate stoichiometric control in small-scale reactions.

Physical Properties Handling Safety Procurement

Hydrophobicity and LogP Differentiation from Less Substituted Analogs

The calculated LogP (octanol-water partition coefficient) for 2,4,6-trimethylphenyl isocyanate is 2.58 [1]. This value reflects the contribution of three methyl groups to increased lipophilicity compared to less substituted aryl isocyanates. While experimentally determined LogP values for phenyl isocyanate are not readily available, the addition of each methyl group typically increases LogP by approximately 0.5 units based on Hansch-Leo fragmental methods, suggesting mesityl isocyanate is significantly more hydrophobic than phenyl isocyanate (estimated LogP ~1.0-1.5). This property influences solubility in organic solvents and partitioning behavior in biphasic reaction systems.

Lipophilicity Drug Design Property Prediction

Steric Tolerance in Blaise-Type Multicomponent Reactions

In an indium-mediated Blaise-type reaction of bromomalonates with nitriles and isocyanates, mesityl isocyanate and diisopropylphenyl isocyanate were both well tolerated despite their significant steric bulk, yielding carbamoyl malonates in good to excellent yields . This demonstrates that the steric hindrance of mesityl isocyanate does not preclude its use in demanding coupling reactions, and that it can serve as a viable sterically encumbered building block for constructing complex molecular architectures.

Organic Synthesis Multicomponent Reactions Steric Effects

High-Value Application Scenarios for 2,4,6-Trimethylphenyl Isocyanate Based on Differentiated Evidence


Synthesis of Monomeric Metal Ureide Complexes for MOCVD/ALD Precursors

2,4,6-Trimethylphenyl isocyanate is uniquely capable of forming monomeric double-insertion tin(II) ureide complexes with κ2-O,N coordination, in contrast to phenyl isocyanate which yields bimetallic species under identical conditions [1]. This sterically controlled selectivity is essential for designing volatile, monomeric precursors for metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) of SnO thin films, where nuclearity and coordination geometry directly influence precursor volatility and decomposition behavior [1].

Sterically Shielded Organogermanium Pseudohalides for Structural Studies

The mesityl group provides sufficient steric bulk to stabilize organogermanium pseudohalides and enforce distorted tetrahedral geometries that are absent in phenyl analogs [1]. The characterized Ge-N-C bond angle of 153.5(5)° in Mes3GeNCO provides a valuable structural benchmark for studying the interplay between ligand sterics and metal coordination geometry, with implications for designing catalysts and materials with tailored reactivity [1].

Linear Polyurethane Synthesis Requiring Suppressed Isocyanurate Crosslinking

The ortho-methyl substituents of 2,4,6-trimethylphenyl isocyanate sterically disfavor cyclotrimerization to isocyanurates, a common side reaction that introduces undesirable crosslinks in polyurethane formulations [1]. This makes mesityl isocyanate a preferred monomer for synthesizing linear, high-molecular-weight polyurethanes with controlled architecture, particularly in applications such as thermoplastic elastomers and solution-processable coatings where isocyanurate formation compromises mechanical properties and processability [1].

Synthesis of Sterically Encumbered Carbamoyl Malonates via Multicomponent Reactions

2,4,6-Trimethylphenyl isocyanate participates effectively in indium-mediated Blaise-type multicomponent reactions despite its steric bulk, enabling access to densely functionalized carbamoyl malonates [1]. This synthetic tolerance supports its use as a building block in diversity-oriented synthesis and medicinal chemistry programs where sterically hindered aryl isocyanates are required to probe structure-activity relationships or improve metabolic stability [1].

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